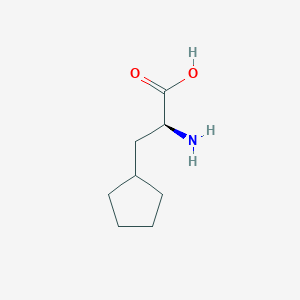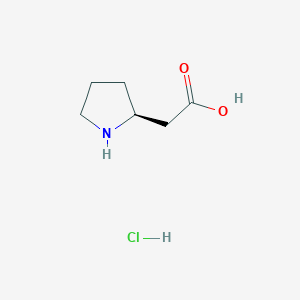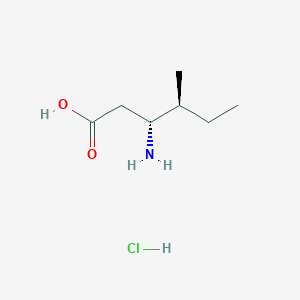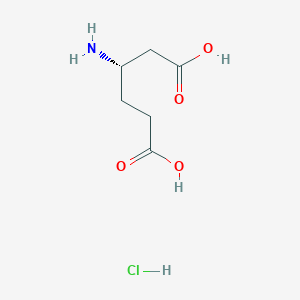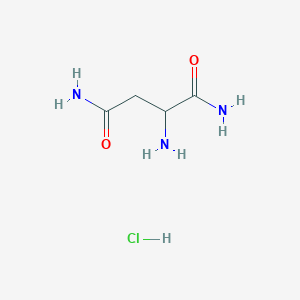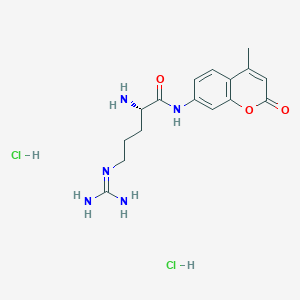
(S)-2-氨基-5-((4-硝基苯基)氨基)-5-氧代戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Nitrophenyl glutamyl anilide: is a synthetic organic compound known for its applications in biochemical research. It is often used as a substrate in enzymatic assays to study the activity of various enzymes, particularly those involved in the metabolism of glutamine and related compounds .
科学研究应用
Chemistry: : In chemistry, p-nitrophenyl glutamyl anilide is used as a model substrate to study enzyme kinetics and mechanisms. It helps researchers understand how enzymes interact with substrates and catalyze specific reactions .
Biology: : In biological research, p-nitrophenyl glutamyl anilide is used to investigate the activity of enzymes involved in amino acid metabolism. It is particularly useful in studying the function of glutaminases and related enzymes .
Medicine: : In medical research, p-nitrophenyl glutamyl anilide is used to develop diagnostic assays for enzyme deficiencies and other metabolic disorders. It helps in the identification and characterization of enzyme-related diseases .
Industry: : In the industrial sector, p-nitrophenyl glutamyl anilide is used in the production of enzyme-based products, such as detergents and pharmaceuticals. It serves as a key intermediate in the synthesis of various bioactive compounds .
作用机制
Mechanism: : The mechanism of action of p-nitrophenyl glutamyl anilide involves its interaction with specific enzymes, such as glutaminases. These enzymes catalyze the hydrolysis of the compound, resulting in the formation of p-nitroaniline and glutamic acid .
Molecular Targets and Pathways: : The primary molecular targets of p-nitrophenyl glutamyl anilide are enzymes involved in amino acid metabolism. The compound interacts with these enzymes, leading to the activation or inhibition of specific metabolic pathways .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of p-nitrophenyl glutamyl anilide typically involves the reaction of p-nitrophenyl aniline with glutamic acid. The process requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of p-nitrophenyl glutamyl anilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions and ensure high yield and purity of the product .
化学反应分析
Types of Reactions: : p-Nitrophenyl glutamyl anilide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are often catalyzed by specific enzymes or chemical reagents .
Common Reagents and Conditions: : Common reagents used in the reactions of p-nitrophenyl glutamyl anilide include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products: : The major products formed from the reactions of p-nitrophenyl glutamyl anilide include p-nitroaniline and glutamic acid derivatives. These products are often used in further biochemical studies and applications .
相似化合物的比较
Similar Compounds: : Similar compounds to p-nitrophenyl glutamyl anilide include p-nitrophenyl aniline, glutamic acid derivatives, and other nitroaniline-based substrates .
Uniqueness: : The uniqueness of p-nitrophenyl glutamyl anilide lies in its specific structure, which allows it to serve as a versatile substrate for various enzymatic assays. Its ability to undergo specific reactions with enzymes makes it a valuable tool in biochemical research .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": ["L-Aspartic acid", "4-nitroaniline", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water"], "Reaction": ["Step 1: Protection of carboxylic acid group in L-Aspartic acid using acetic anhydride and pyridine to form N-acetyl-L-aspartic acid.", "Step 2: Reduction of 4-nitroaniline to 4-aminonitrobenzene using sodium dithionite in water.", "Step 3: Coupling of N-acetyl-L-aspartic acid and 4-aminonitrobenzene using hydrochloric acid and sodium hydroxide to form (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid.", "Step 4: Purification of the final product using recrystallization from ethanol and diethyl ether."] } | |
CAS 编号 |
7300-59-6 |
分子式 |
C11H13N3O5 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
(2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI 键 |
WMZTYIRRBCGARG-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-] |
其他 CAS 编号 |
7300-59-6 |
同义词 |
7300-59-6; (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoicacid; L-gamma-Glutamyl-p-nitroanilide; N-(4-Nitrophenyl)-L-glutamine; L-Glutamine,N-(4-nitrophenyl)-; L-2-Amino-4'-nitroglutaranilicacid; gamma-Glutamine-4-nitroanilide; EINECS230-748-5; L-Glutamicacid5-(4-nitroanilide); GAMMA-L-GLUTAMYL-4-NITROANILIDE; L-|A-Glutamyl-p-nitroanilide; AC1L31YE; AC1Q5MF9; CHEMBL6251; G1135_SIGMA; SCHEMBL465891; CCRIS8420; L-.gamma.-Glutyl-p-nitroanilide; MolPort-003-935-181; WMZTYIRRBCGARG-VIFPVBQESA-N; .gamma.-L-Glutamyl-p-nitroanilide; L-.gamma.-Glutamyl-p-nitroanilide; 110893-27-1; L-Glutamicacid-(4-nitroanilide); L-Glutamicacid-5(4-nitroanilide) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



